(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole
Description
The compound (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole is a complex organic molecule featuring a fused bicyclic structure with a piperidine moiety
Properties
IUPAC Name |
(3aR,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-4-14(5-3-1)9-12-8-13-6-11(12)7-15-10-12/h11,13H,1-10H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOEQZBYWJWMC-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC23CNCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@]23CNC[C@H]2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,4-c]pyrrole core, which can be achieved through cyclization reactions involving suitable precursors such as amino alcohols and dihydrofuran derivatives. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the furo[3,4-c]pyrrole core, potentially converting double bonds to single bonds and altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a promising candidate for further study .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can engage in hydrogen bonding and electrostatic interactions, while the furo[3,4-c]pyrrole core may participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives share structural similarities with (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole.
Furo[3,4-c]pyrrole Derivatives: Other compounds containing the furo[3,4-c]pyrrole core, but with different substituents, can be considered similar.
Uniqueness
The uniqueness of (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole lies in its fused bicyclic structure, which combines the properties of both piperidine and furo[3,4-c]pyrrole. This dual nature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .
Biological Activity
The compound (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (3aR,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole
- Molecular Formula : C12H22N2O
- Molecular Weight : 210.321 g/mol
- CAS Number : 2241140-66-7
The structure features a fused bicyclic framework that combines a furo[3,4-c]pyrrole core with a piperidine moiety. This unique architecture enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Preparation of the Furo[3,4-c]pyrrole Core : Achieved through cyclization reactions with suitable precursors such as amino alcohols.
- Introduction of the Piperidine Moiety : This is performed via nucleophilic substitution reactions under basic conditions.
Pharmacological Properties
Research indicates that (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole exhibits various pharmacological properties:
-
Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic activity against melanoma and keratinocyte cells.
Cell Line IC50 (µM) Selectivity Index SH-4 Melanoma 44.63 ± 3.51 3.83 HaCaT Keratinocytes Not specified Not specified
These results indicate a promising potential for therapeutic applications in oncology.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The piperidine component can engage in hydrogen bonding and electrostatic interactions while the furo[3,4-c]pyrrole core may participate in π-π stacking and hydrophobic interactions. These interactions are crucial for modulating the activity of target proteins.
Case Studies
- Cytotoxicity and Apoptosis Induction : In a study involving SH-4 melanoma cells treated with the compound at varying concentrations (40 µM), there was a notable increase in apoptotic cell populations after 48 hours compared to controls. The study reported approximately 46% of cells undergoing apoptosis following treatment.
- Structure-Activity Relationship (SAR) : Further investigations into related compounds have shown that modifications at the β-position of the pyrrole ring enhance bioactivity through improved ligand-target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
